molecular formula C5H4O2 B1207430 2H-Pyran-2-one CAS No. 504-31-4

2H-Pyran-2-one

Cat. No. B1207430
CAS No.: 504-31-4
M. Wt: 96.08 g/mol
InChI Key: ZPSJGADGUYYRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04345934

Procedure details

In a separate flask; 9.08 g of aniline is mixed with 37.5 ml of concentrated hydrochloric acid and 47 ml of water. The resulting solution is maintained at about 5° to 10° and a solution of 7.13 g of sodium nitrite in 24 ml of water is added. The resulting solution of phenyldiazonium chloride is added dropwise to the stirred pyrone solution, while maintaining a temperature of about 5° to 10°. The pH is maintained at about 8 to 9 by the addition of small amounts of sodium hydroxide solution.
Quantity
9.08 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
7.13 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1C=CC=CC=1.Cl.N([O-])=O.[Na+].[Cl-].[C:14]1([N+:20]#[N:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[O:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]1=[O:28].[OH-:29].[Na+]>O>[C:14]1([N:20]2[C:27]([CH3:2])=[CH:26][C:25](=[O:29])[C:24]([C:23]([OH:22])=[O:28])=[N:21]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
9.08 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
37.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
47 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.13 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[N+]#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is maintained at about 5° to 10°
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of about 5° to 10°

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1N=C(C(C=C1C)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.